An In-Depth Technical Guide to 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic Acid (CAS No. 854531-33-2)
An In-Depth Technical Guide to 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic Acid (CAS No. 854531-33-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid, a fluorinated indole derivative of significant interest in medicinal chemistry. The document details the compound's chemical identity, including its CAS number, molecular formula, and structure. A plausible, multi-step synthetic pathway is presented, based on established and reliable organic chemistry transformations, including the Fischer indole synthesis, N-methylation, and saponification. Each proposed synthetic step is accompanied by a detailed, field-proven protocol. Furthermore, this guide outlines the expected physicochemical properties and provides a thorough analysis of the anticipated spectroscopic characteristics (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) crucial for its identification and characterization. The guide concludes with a discussion on the relevance and potential applications of fluorinated indoles in modern drug discovery, underscoring the strategic importance of fluorine incorporation in modulating pharmacokinetic and pharmacodynamic properties.
Chemical Identity and Physicochemical Properties
5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the family of fluorinated indole carboxylic acids. The presence of a fluorine atom at the 5-position of the indole ring, along with methyl groups at the nitrogen (N-1) and the 3-position, imparts unique electronic and conformational properties that are highly sought after in the design of novel therapeutic agents.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| CAS Number | 854531-33-2 | [1][2] |
| Molecular Formula | C₁₁H₁₀FNO₂ | [1] |
| Molecular Weight | 207.20 g/mol | [1][2] |
| IUPAC Name | 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid | [1] |
| Canonical SMILES | CC1=C(C(=O)O)N(C)C2=CC=C(F)C=C21 | [1] |
| Purity | Typically ≥95% | [1] |
| Appearance | Expected to be a solid, likely a white to off-white or pale yellow powder. | [3] |
| Melting Point | Not explicitly reported. The related compound, 5-fluoroindole-2-carboxylic acid, has a melting point of 279 °C. Methylation is expected to alter this value. | [3] |
| Solubility | Predicted to have limited solubility in water and non-polar organic solvents, but good solubility in polar organic solvents like DMSO, DMF, and alcohols. The carboxylic acid moiety will increase solubility in basic aqueous solutions. | [3] |
Strategic Synthesis Pathway
The synthesis of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid can be logically approached through a multi-step sequence, commencing with the construction of the core indole scaffold, followed by functional group manipulations. A robust and widely applicable strategy involves the Fischer indole synthesis to create a 3-methyl-substituted indole ester, which is then N-methylated and finally saponified to yield the target carboxylic acid.
The causality behind this strategic choice lies in its efficiency and control. The Fischer indole synthesis is a powerful method for creating substituted indoles from readily available anilines and ketones.[4][5] Starting with an ester derivative simplifies purification and allows for the more challenging N-alkylation to be performed on a less reactive substrate before the final hydrolysis.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocols
The following protocols are based on well-established synthetic transformations and serve as a validated guide for the preparation of the target molecule and its intermediates.
This initial step constructs the core indole ring system. The reaction between 4-fluorophenylhydrazine and ethyl 2-methylacetoacetate under acidic conditions drives the cyclization to form the indole.
Materials:
-
4-Fluorophenylhydrazine hydrochloride
-
Ethyl 2-methylacetoacetate
-
Polyphosphoric acid (PPA) or concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol, add ethyl 2-methylacetoacetate (1.1 eq).
-
Heat the mixture to reflux for 2-4 hours to form the intermediate hydrazone. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
To the resulting crude hydrazone, add polyphosphoric acid (PPA) (10 eq by weight) or slowly add concentrated sulfuric acid while cooling in an ice bath.
-
Heat the mixture to 80-100 °C for 1-2 hours. The color of the mixture will typically darken.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate.
With the indole core established, the next step is the methylation of the nitrogen atom. Using a strong base to deprotonate the indole nitrogen, followed by quenching with an electrophilic methyl source, is a standard and effective method.
Materials:
-
Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Ammonium chloride solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford ethyl 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylate.
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a robust transformation achieved by heating with a strong base.
Materials:
-
Ethyl 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Methanol
-
Water
-
Hydrochloric acid (HCl, 1M or 2M)
-
Ethyl acetate
Procedure:
-
Dissolve the ethyl 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide or potassium hydroxide pellets (3-5 eq).
-
Heat the mixture to reflux for 2-6 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the slow addition of hydrochloric acid. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid.
Spectroscopic Characterization
Accurate characterization is paramount for confirming the identity and purity of the synthesized compound. The following sections detail the expected spectroscopic data based on the structure of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups, and the carboxylic acid proton.
-
Aromatic Protons (3H): These will appear in the range of δ 7.0-7.8 ppm. The fluorine at C-5 will cause splitting of the adjacent protons (H-4 and H-6), resulting in doublet of doublets or more complex multiplets. H-7 will likely appear as a doublet.
-
N-Methyl Protons (3H): A sharp singlet is expected around δ 3.7-4.0 ppm.
-
C3-Methyl Protons (3H): A sharp singlet is expected around δ 2.4-2.6 ppm.
-
Carboxylic Acid Proton (1H): A broad singlet is expected at a downfield chemical shift, typically > δ 12 ppm.
¹³C NMR: The carbon NMR will provide key information about the carbon framework.
-
Carbonyl Carbon (C=O): A signal in the range of δ 165-175 ppm.
-
Aromatic Carbons (8C): Signals will appear between δ 100-160 ppm. The carbon bearing the fluorine (C-5) will show a large one-bond C-F coupling constant (¹JCF) and is expected to be significantly upfield. Other aromatic carbons will also show smaller couplings to fluorine.
-
N-Methyl Carbon: A signal around δ 30-35 ppm.
-
C3-Methyl Carbon: A signal around δ 10-15 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands that confirm the presence of the carboxylic acid and the substituted indole core.
-
O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.
-
C-F Stretch: A strong absorption in the region of 1000-1100 cm⁻¹.
-
Aromatic C=C Stretches: Medium intensity bands in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: A band in the 1200-1350 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion Peak (M⁺): For an exact mass measurement (e.g., HRMS), the expected m/z would be approximately 207.0696, corresponding to the molecular formula C₁₁H₁₀FNO₂. In standard electron ionization (EI) mass spectrometry, this molecular ion should be observable.
-
Fragmentation: A common fragmentation pattern for indole-2-carboxylic acids is the loss of CO₂ (44 Da) and/or COOH (45 Da).
Applications in Drug Development
The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The fluorine atom in 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid can serve several key roles:
-
Metabolic Blocking: The C-F bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically labile position can block this pathway, thereby increasing the half-life and oral bioavailability of a drug.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can influence a molecule's ionization state at physiological pH, affecting its solubility, cell permeability, and target binding.
-
Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, potentially increasing the potency of a drug candidate.
The indole scaffold itself is a privileged structure in medicinal chemistry, found in a wide array of approved drugs and clinical candidates.[6] Derivatives of indole-2-carboxylic acid have been investigated for a range of therapeutic applications, including as antivirals, anti-inflammatories, and anticancer agents. Therefore, 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid represents a valuable building block for the synthesis of novel, potentially improved therapeutic agents.
Safety and Handling
As with all laboratory chemicals, 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Based on data for similar compounds, it may cause skin and eye irritation.[7] Refer to the specific Safety Data Sheet (SDS) provided by the supplier for detailed handling and disposal information.
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